

# physical and chemical properties of 3-(3-methoxyphenyl)-1-propene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)-1-propene

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An In-depth Technical Guide to **3-(3-Methoxyphenyl)-1-propene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3-(3-methoxyphenyl)-1-propene** (also known as m-methoxyallylbenzene), a versatile aromatic compound with significant applications in organic synthesis and as a building block for pharmaceuticals and fine chemicals. This document delves into its core physical and chemical properties, provides detailed spectroscopic analysis, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its relevance in the field of drug development. The guide is intended to serve as a critical resource for researchers and professionals requiring a deep technical understanding of this compound.

## Core Molecular Identity and Structure

**3-(3-methoxyphenyl)-1-propene** is an organic compound featuring a benzene ring substituted with a methoxy group at the meta position and an allyl group. This unique substitution pattern imparts a specific reactivity profile that makes it a valuable intermediate in chemical synthesis.

- IUPAC Name: 1-methoxy-3-(prop-2-en-1-yl)benzene
- Synonyms: m-Methoxyallylbenzene, 3-Allylanisole

- CAS Number: 24743-14-4[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C<sub>10</sub>H<sub>12</sub>O[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 148.20 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Below is the 2D chemical structure of **3-(3-methoxyphenyl)-1-propene**, rendered to illustrate the connectivity of its constituent atoms.

Caption: 2D structure of **3-(3-methoxyphenyl)-1-propene**.

## Physicochemical Properties

The physical and chemical properties of **3-(3-methoxyphenyl)-1-propene** are summarized in the table below. It is typically encountered as a liquid at room temperature, though some sources report it as a crystalline powder, which may refer to its state at lower, refrigerated temperatures.[\[1\]](#)[\[3\]](#)

Property	Value	Source(s)
Molecular Weight	148.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Yellow viscous liquid or white crystalline powder	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	210 °C at 760 mmHg; 57 °C at 0.1 mmHg	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Density	0.978 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[3]</a>
Storage Conditions	2-8°C, under inert atmosphere, dry and sealed	<a href="#">[1]</a> <a href="#">[2]</a>

Note on conflicting data: Some sources report a melting point of 124-126 °C, which is inconsistent with the reported boiling points and likely erroneous for this structure.[\[1\]](#) The compound is expected to be a liquid under standard conditions.

## Spectroscopic Profile

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of **3-(3-methoxyphenyl)-1-propene**. While a dedicated public spectral database is not readily available, the expected spectral features can be reliably predicted based on its molecular structure.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, allylic, and methoxy protons.

- Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the range of  $\delta$  6.7-7.3 ppm. Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets).
- Vinylic Protons (=CH, =CH<sub>2</sub>): The internal vinyl proton (-CH=) will appear as a multiplet around  $\delta$  5.9-6.1 ppm. The two terminal vinyl protons (=CH<sub>2</sub>) will be diastereotopic and appear as distinct multiplets between  $\delta$  5.0-5.2 ppm.
- Allylic Protons (-CH<sub>2</sub>-): The two allylic protons adjacent to the aromatic ring will be observed as a doublet around  $\delta$  3.3-3.4 ppm.
- Methoxy Protons (-OCH<sub>3</sub>): The three equivalent protons of the methoxy group will present as a sharp singlet at approximately  $\delta$  3.8 ppm.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule.

- Aromatic Carbons (Ar-C): Six signals will be present in the aromatic region ( $\delta$  110-160 ppm). The carbon attached to the methoxy group (C-O) will be the most downfield shifted (around  $\delta$  159 ppm), while the carbon attached to the allyl group will be around  $\delta$  140 ppm.
- Vinylic Carbons (=CH, =CH<sub>2</sub>): The internal vinyl carbon (-CH=) is expected around  $\delta$  137 ppm, and the terminal vinyl carbon (=CH<sub>2</sub>) will be upfield, around  $\delta$  115 ppm.
- Allylic Carbon (-CH<sub>2</sub>-): The allylic carbon signal should appear around  $\delta$  40 ppm.

- Methoxy Carbon (-OCH<sub>3</sub>): The carbon of the methoxy group will be observed as a distinct signal around  $\delta$  55 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- C-H Stretching (Aromatic & Vinylic): A sharp peak just above 3000 cm<sup>-1</sup> (typically 3010-3080 cm<sup>-1</sup>) corresponds to the sp<sup>2</sup> C-H stretches.
- C-H Stretching (Aliphatic): Peaks just below 3000 cm<sup>-1</sup> (typically 2850-2960 cm<sup>-1</sup>) are due to the sp<sup>3</sup> C-H stretches of the allyl and methoxy groups.
- C=C Stretching: A peak in the range of 1640-1650 cm<sup>-1</sup> indicates the alkene double bond. Aromatic C=C stretching will appear as one or more peaks in the 1450-1600 cm<sup>-1</sup> region.
- C-O Stretching: A strong, characteristic peak for the aryl ether linkage will be present around 1250 cm<sup>-1</sup> (asymmetric stretch) and 1040 cm<sup>-1</sup> (symmetric stretch).

## Synthesis Protocol: Grignard Cross-Coupling

**3-(3-methoxyphenyl)-1-propene** can be efficiently synthesized via the Grignard cross-coupling reaction between 3-methoxyphenylmagnesium bromide and allyl bromide. This method is reliable and scalable for laboratory preparations.[\[1\]](#)[\[3\]](#)

## Materials and Reagents

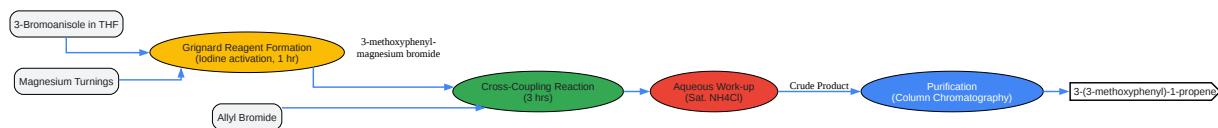
- 3-Bromoanisole
- Magnesium turnings
- Iodine (catalytic amount)
- Anhydrous Tetrahydrofuran (THF)
- Allyl bromide
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution

- Diethyl ether
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate (for elution)

## Step-by-Step Experimental Procedure

- Grignard Reagent Formation:
  - Activate magnesium turnings (7.9 g, 0.328 mol) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) with a small crystal of iodine in 20 mL of anhydrous THF.
  - Slowly add a solution of 3-bromoanisole (40 g, 0.2138 mol) in 220 mL of anhydrous THF to the activated magnesium. The reaction is initiated by gentle heating and is evident by the disappearance of the iodine color and the formation of a gray solution.
  - Maintain the reaction for approximately 1 hour, or until most of the magnesium has been consumed, to form 3-methoxyphenylmagnesium bromide.
- Coupling Reaction:
  - To the freshly prepared Grignard reagent, add allyl bromide (28.4 mL, 0.328 mol) dropwise while maintaining the reaction temperature.
  - Allow the reaction to proceed for 3 hours with continuous stirring.
- Work-up and Extraction:
  - Quench the reaction by slowly adding a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ .
  - Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
  - Wash the combined organic extracts with brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Purification:

- Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
- Purify the crude oil by column chromatography on silica gel, using a petroleum ether/ethyl acetate mixture (e.g., 96:4) as the eluent to yield **3-(3-methoxyphenyl)-1-propene** as a yellow viscous liquid.[3]



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Caption: Workflow for the synthesis of **3-(3-methoxyphenyl)-1-propene**.

## Chemical Reactivity and Mechanistic Pathways

The reactivity of **3-(3-methoxyphenyl)-1-propene** is governed by its three key structural features: the alkene double bond, the electron-rich aromatic ring, and the methoxy group.

## Reactions of the Alkene Moiety

The propenyl side chain is susceptible to a variety of reactions common to alkenes:

- Electrophilic Addition: The double bond can undergo addition reactions with electrophiles such as halogens ( $\text{Br}_2$ ,  $\text{Cl}_2$ ), hydrogen halides ( $\text{HBr}$ ,  $\text{HCl}$ ), and water (in the presence of an acid catalyst), following Markovnikov's rule.
- Oxidation: The alkene can be oxidized under different conditions to yield various products. For instance, treatment with osmium tetroxide ( $\text{OsO}_4$ ) followed by sodium bisulfite will yield

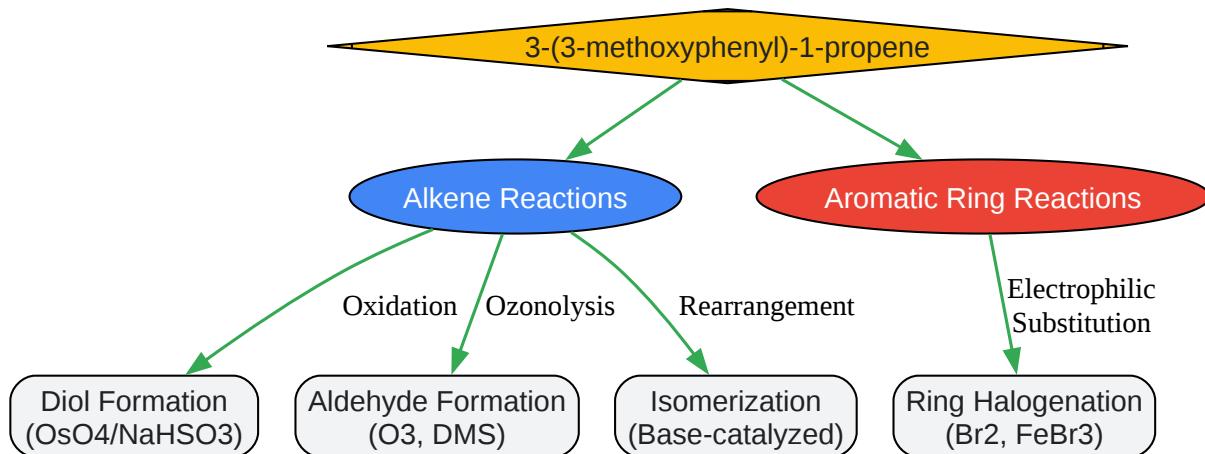
the corresponding diol. Ozonolysis ( $O_3$ ) followed by a reductive workup will cleave the double bond to produce 3-methoxyphenylacetaldehyde.

- Isomerization: In the presence of a strong base, the double bond can migrate to form the more thermodynamically stable internal alkene, 1-(3-methoxyphenyl)-1-propene (anethole isomer).

## Reactions of the Aromatic Ring

The methoxy group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. The allyl group is a deactivating, ortho, para-director. The combined effect directs incoming electrophiles primarily to the positions ortho and para to the methoxy group (positions 2, 4, and 6).

- Halogenation: Bromination or chlorination in the presence of a Lewis acid will lead to substitution on the aromatic ring.
- Nitration and Sulfonation: Reaction with nitric acid/sulfuric acid or fuming sulfuric acid will introduce nitro ( $-NO_2$ ) or sulfonic acid ( $-SO_3H$ ) groups, respectively, at the activated positions.
- Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the aromatic ring, although the presence of the alkene may lead to side reactions.



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Caption: Key reactivity pathways for **3-(3-methoxyphenyl)-1-propene**.

## Applications in Research and Drug Development

**3-(3-methoxyphenyl)-1-propene** serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.<sup>[2]</sup> Its structural motifs are found in a range of biologically active compounds.

- **Pharmaceutical Intermediates:** The molecule's framework is a precursor for various drug candidates. The methoxyphenyl group is a common feature in many pharmaceuticals, where it can engage in key binding interactions with biological targets. For instance, related methoxyphenyl propionic acid derivatives are explored for anti-inflammatory and analgesic properties.<sup>[5]</sup> The allyl group provides a reactive handle for further chemical modifications and scaffold elaboration, a crucial step in hit-to-lead optimization in drug discovery.<sup>[6]</sup>
- **Fine Chemicals and Fragrances:** Due to its aromatic nature, it is also used in the synthesis of fragrances and flavoring agents.<sup>[2]</sup>
- **Polymer Chemistry:** The vinyl group allows for its potential incorporation into polymers, which could modify properties like thermal stability or mechanical strength.<sup>[5]</sup>

While direct applications in marketed drugs are not extensively documented, the utility of the 3-methoxyphenylpropane scaffold is evident in the vast body of medicinal chemistry literature exploring analogs for various therapeutic targets.

## Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **3-(3-methoxyphenyl)-1-propene** is not universally available, a hazard assessment can be made based on analogous structures.

- **Potential Hazards:** Compounds containing an allylbenzene core can have varying degrees of toxicity. It should be handled as a potentially harmful substance if swallowed, inhaled, or in contact with skin.<sup>[7]</sup> It may cause skin and eye irritation.<sup>[8]</sup>

- Handling Precautions: Use this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents and sources of ignition.[2][9] Recommended storage temperature is between 2-8°C.[1]

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- To cite this document: BenchChem. [physical and chemical properties of 3-(3-methoxyphenyl)-1-propene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597697#physical-and-chemical-properties-of-3-3-methoxyphenyl-1-propene]

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